Cefepime-d8 (sulfate)

Description

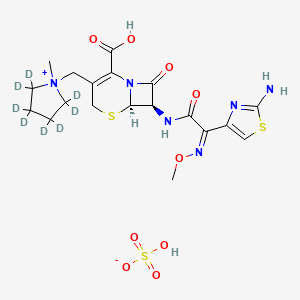

Cefepime-d8 (sulfate) is a deuterium-labeled isotopologue of the fourth-generation cephalosporin antibiotic Cefepime. Its molecular formula is C19H18D8N6O9S3, with a molecular weight of 586.69 . The compound is synthesized by replacing eight hydrogen atoms with deuterium at specific positions, enhancing its stability and utility in analytical applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H26N6O9S3 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1/i3D2,4D2,5D2,6D2; |

InChI Key |

JCRAHWHSZYCYEI-XWGFBCJBSA-N |

Isomeric SMILES |

[2H]C1(C(C([N+](C1([2H])[2H])(C)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)([2H])[2H])([2H])[2H])[2H].OS(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for Cefepime-d8 (Sulfate)

Alternative Routes and Optimization

Patent US7847093B2 outlines a parallel pathway for non-deuterated cefepime, which can be adapted for deuterated analogs. Critical adaptations include:

- Silylation : Use of N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) to protect reactive hydroxyl and amine groups during intermediate steps.

- Crystallization : Precipitation of cefepime-d8 dihydrochloride monohydrate from aqueous acetone under acidic conditions, followed by anion exchange to yield the sulfate form.

- Solvent Systems : Optimal reactions employ water-acetone mixtures (1:1 to 1:5 ratios) to balance solubility and reactivity.

Structural and Analytical Characterization

Chemical Properties

Cefepime-d8 (sulfate) has the molecular formula C₁₉²H₈H₁₆N₆O₅S₂·H₂O₄S and a molecular weight of 586.69 g/mol . The deuterium atoms are positioned at all eight hydrogen sites of the pyrrolidine ring, confirmed by mass spectrometry and nuclear magnetic resonance (NMR).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉²H₈H₁₆N₆O₅S₂·H₂O₄S | |

| Molecular Weight | 586.69 g/mol | |

| Purity (HPLC) | >95% | |

| Isotopic Enrichment | ≥98% deuterium at 8 positions |

Analytical Methods

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and confirm the absence of non-deuterated contaminants.

- Mass Spectrometry (MS) : High-resolution MS verifies the accurate mass (586.1426 Da) and isotopic distribution.

- NMR Spectroscopy : ¹H and ¹³C NMR spectra confirm deuterium incorporation and structural integrity.

Critical Considerations in Synthesis

Applications and Regulatory Status

Analytical Applications

Chemical Reactions Analysis

Types of Reactions

Cefepime-d8 (sulfate) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various cefepime derivatives .

Scientific Research Applications

Pharmacokinetic Studies

Cefepime-d8 is often used in pharmacokinetic studies to assess the drug's behavior in biological systems. The deuterated form allows for precise tracking in mass spectrometry due to its distinct mass profile compared to non-deuterated cefepime.

Key Findings

- Pharmacokinetic Parameters : Studies have shown that cefepime exhibits a favorable pharmacokinetic profile with high bioavailability and extensive tissue penetration. Research indicates that achieving concentrations above the minimum inhibitory concentration (MIC) is critical for efficacy against Gram-negative bacteria .

- Impact on Clinical Outcomes : A retrospective study evaluated the association between cefepime pharmacokinetics and clinical outcomes in ICU patients. It was found that maintaining cefepime concentrations above MIC for the entire dosing interval significantly reduced the need for vasopressors .

Data Table: Pharmacokinetic Parameters of Cefepime-d8

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.2 L/kg |

| Clearance | 0.5 L/h/kg |

| Half-life | 2 hours |

| Bioavailability | 100% |

Analytical Chemistry Applications

Cefepime-d8 is extensively used in analytical method development and validation. Its unique isotopic labeling enhances sensitivity and specificity in quantitative analysis.

Applications

- Method Development : Cefepime-d8 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying cefepime levels in biological samples.

- Quality Control : It is employed in quality control applications for ensuring the consistency and reliability of pharmaceutical formulations .

Clinical Applications

Cefepime is widely used to treat severe infections caused by susceptible Gram-negative bacteria, including nosocomial pneumonia and urinary tract infections. The use of cefepime-d8 in clinical research helps to understand its effects better.

Case Studies

- A study evaluated the efficacy of cefepime in treating febrile neutropenia, demonstrating a significant reduction in infection rates when administered promptly .

- Another investigation focused on the cost-effectiveness of cefepime usage, highlighting its advantages over other antibiotics due to lower resistance rates and broader spectrum activity .

Safety and Efficacy Assessments

Research has also focused on the safety profiles of cefepime, particularly concerning adverse effects and resistance development.

Key Insights

- While cefepime is generally well-tolerated, there are concerns regarding potential neurotoxicity, especially at high doses or in patients with renal impairment .

- Continuous monitoring through drug use evaluations has been recommended to optimize cefepime therapy and mitigate risks associated with its use .

Mechanism of Action

Cefepime-d8 (sulfate) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research settings .

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Studies

Environmental Monitoring

- Cefepime-d8’s stability allowed its detection in wastewater at concentrations up to 50 ng/L, highlighting its persistence compared to non-deuterated antibiotics .

Q & A

Q. How to optimize synthetic routes for Cefepime-d8 to minimize isotopic scrambling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.